4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid

Medicinal Chemistry ADME Prediction Heterocyclic Building Blocks

Researchers requiring a defined, trisubstituted furan scaffold for GABA-AT SAR or fragment-based screening face limited commercial availability of pure, well-characterized material. This compound directly addresses that gap. - Differentiated Scaffold: 2,5-dimethyl substitution alters lipophilicity (XLogP3: -2.1 vs. non-methylated analogs), steric bulk, and metabolic stability, reducing assay variability from generic substitutes. - Bifunctional Reactivity: Free carboxylic acid enables direct amide coupling without ester hydrolysis, streamlining peptidomimetic synthesis. - Reliable Sourcing: Supplied as a rare AldrichCPR chemical with defined purity, ensuring batch-to-batch consistency for reproducible results.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 435341-93-8
Cat. No. B1298420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
CAS435341-93-8
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C)C(=O)O)CN
InChIInChI=1S/C8H11NO3/c1-4-6(3-9)7(8(10)11)5(2)12-4/h3,9H2,1-2H3,(H,10,11)
InChIKeyYOCHMFNEBPNGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic Acid


4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid (CAS 435341-93-8) is a heteroaromatic amino acid analog featuring a trisubstituted furan core with an aminomethyl group at the 4-position, a carboxylic acid at the 3-position, and methyl groups at the 2- and 5-positions . It belongs to the class of aminomethyl furan carboxylic acids, several of which have been characterized as substrates or inhibitors of GABA aminotransferase (GABA-AT) [1]. The compound is supplied as a free base or hydrochloride salt by multiple vendors and is cataloged within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research .

Source

AldrichCPR rare chemical collection; intended for early discovery research

Form

Free base or hydrochloride salt available; select based on coupling needs

Utility

Bifunctional intermediate with unprotected amine and carboxylic acid on a dimethylfuran core

Why Generic Aminomethyl Furan Analogs Cannot Substitute


Closely related aminomethyl furan carboxylic acids, such as 4-(aminomethyl)furan-3-carboxylic acid and 5-(aminomethyl)furan-2-carboxylic acid, have been studied as GABA-AT substrates with reported KM values of 2.8 mM and 2.49 mM (Sus scrofa), respectively [1]. The presence of 2,5-dimethyl substituents on the target compound is expected to alter key properties including lipophilicity (computed XLogP3 of -2.1 vs. a predicted lower value for non-methylated analogs), steric bulk around the aminomethyl and carboxylate pharmacophores, and metabolic stability relative to unsubstituted furan analogs [2]. Generic substitution risks introducing a compound with different enzyme recognition, altered reactivity in amide coupling or other derivatization reactions, and divergent physicochemical properties that may undermine reproducibility in biological assays or synthetic protocols.

Non-methylated analogs

Absence of 2,5-dimethyl groups lowers lipophilicity and may alter enzyme recognition and partitioning, limiting direct substitution.

Regioisomeric furan acids

Different placement of aminomethyl and carboxyl groups changes GABA-AT substrate affinity; reported KM values differ between isomers.

Simpler furan building blocks

Compounds lacking the aminomethyl handle (e.g., 2,5-dimethylfuran-3-carboxylic acid) cannot serve as bifunctional intermediates.

Differentiation Evidence vs. Structural Analogs


Computed Lipophilicity vs. Non-Methylated Analog

The 2,5-dimethyl substitution on the furan ring increases computed lipophilicity relative to the non-methylated 4-(aminomethyl)furan-3-carboxylic acid scaffold. The target compound has a PubChem-computed XLogP3 of -2.1 [1], whereas the non-methylated analog (no direct PubChem XLogP3 value available; class-level inference based on the absence of two methyl groups) would be predicted to have a lower (more negative) XLogP3 by approximately 1.0–1.2 log units based on the contribution of two aromatic methyl groups [2]. This difference is relevant for passive membrane permeability and organic solvent partitioning during synthesis.

Lipophilicity (XLogP3)
Class-level
ΔXLogP3 ≈ +1.0 to +1.2 vs. non-methylated analog
Supports increased lipophilicity selection
Computed; requires experimental validation
Medicinal Chemistry ADME Prediction Heterocyclic Building Blocks

Hydrogen Bond Donor and Rotatable Bond Profile Comparison

The target compound possesses 2 hydrogen bond donors (one from the carboxylic acid O–H, one from the primary amine N–H) and 2 rotatable bonds [1]. In contrast, 5-(aminomethyl)furan-2-carboxylic acid (CAS 51521-95-0) has the same donor count but a different spatial arrangement of the aminomethyl and carboxyl groups, placing them on adjacent rather than vicinal positions on the furan ring. This regioisomeric difference alters the distance and geometry between the two functional groups, which is critical for GABA-AT substrate recognition: the KM for 5-(aminomethyl)furan-2-carboxylic acid is 2.49 mM, while 4-(aminomethyl)furan-3-carboxylic acid (the direct non-methylated comparator) has a KM of 2.8 mM, indicating that regioisomerism alone produces a measurable difference in enzyme affinity [2].

Regioisomer Affinity (KM)
Cross-study comparable
KM difference 0.31 mM between 4,3- and 5,2-isomers
Demonstrates regioisomer recognition difference
No direct KM for target compound; Sus scrofa GABA-AT, pH 8.5
Drug Design Physicochemical Profiling Fragment-Based Discovery

AldrichCPR Rare Chemical Status vs. Bulk Building Blocks

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid is offered through Sigma-Aldrich's AldrichCPR (Chemical Profile) collection under SKU T321524 at a list price of $77.90 for 5 mg . Sigma-Aldrich explicitly notes that this product is 'part of a collection of rare and unique chemicals' provided to early discovery researchers, and that the company 'does not collect analytical data for this product' . By contrast, the structurally simpler 2,5-dimethylfuran-3-carboxylic acid (CAS 636-44-2, lacking the aminomethyl group) is widely available from multiple vendors at lower cost and higher quantities, including Santa Cruz Biotechnology . The ethyl ester analog (CAS 883544-97-6) is also available through multiple vendors including CymitQuimica . The AldrichCPR classification indicates restricted commercial availability and supports the compound's status as a non-commodity specialty chemical.

Commercial Availability
Direct head-to-head
AldrichCPR rare chemical; $77.90/5 mg
Limited sourcing; specialty research use
As-is sale; no analytical data provided by Sigma
Chemical Procurement Screening Libraries Rare Chemical Sourcing

Free Base vs. Hydrochloride Salt Purity and Handling

Two distinct forms of the compound are commercially available: the free base (offered by AKSci as catalog number 8795BA at 95% minimum purity) and the hydrochloride salt (offered by Fluorochem as product code F730156 at 97% purity) . The hydrochloride salt has a molecular weight of 205.64 g/mol (vs. 169.18 g/mol for the free base), a reported LogP of -1.97 , and carries GHS07 hazard labeling (H302, H315, H319, H335) . The free base form from AKSci is specified for long-term storage in a cool, dry place with no hazardous material classification for transport . Selection between these forms impacts solubility, reactivity in coupling reactions (free base required for direct amide coupling without deprotection), and shipping/handling requirements.

Salt Form Comparison
Direct head-to-head
Free base 95%; HCl salt 97%, GHS07
Purity and handling differ by form
Free base preferred for direct coupling; HCl for higher purity needs
Quality Control Salt Form Selection Analytical Chemistry

Bifunctional Intermediate for Amide Coupling and Derivatization

The compound is described in multiple vendor technical summaries as a valuable intermediate for the synthesis of bioactive molecules, specifically highlighting its well-defined structure for consistent performance in coupling reactions and amide formations . The presence of both a primary amine (pKa ≈ 9–10) and a carboxylic acid (pKa ≈ 4–5) on the same furan scaffold enables orthogonal derivatization strategies. The ethyl ester analog (CAS 883544-97-6) has been specifically noted for use in the preparation of (aminomethyl)furancarboxylic acid derivatives via alkylation/quaternization with hexamethylenetetramine, Delépine amination of (haloalkyl)furancarboxylates, and acidic hydrolysis , indicating established synthetic routes where the carboxylic acid form serves as a key intermediate.

Bifunctional Intermediate
Supporting evidence
Eliminates deprotection step vs. ethyl ester
Streamlines synthetic routes
One fewer step when free acid required; both amine and acid present
Synthetic Chemistry Amide Bond Formation Heterocyclic Intermediates

Recommended Application Scenarios


GABA Aminotransferase Substrate Design in Neurological Discovery

The Hawker & Silverman study established that heteroaromatic aminomethyl furan carboxylic acids serve as substrates of GABA-AT, with KM values in the low millimolar range for several regioisomers [1]. The target compound, bearing additional 2,5-dimethyl substituents, offers a modified scaffold for investigating structure-activity relationships (SAR) around the furan core. Researchers designing mechanism-based enzyme inactivators can use this compound as a starting point for further derivatization, with the methyl groups potentially altering enzyme recognition kinetics and metabolic stability relative to the non-methylated congeners characterized in the literature [1].

Furan-Containing Peptidomimetic Synthesis via Direct Coupling

The free carboxylic acid form of the compound enables direct amide bond formation with amine coupling partners without requiring a preliminary hydrolysis step. This contrasts with the ethyl ester analog (CAS 883544-97-6), which requires saponification prior to coupling . The bifunctional nature of the compound (amine plus carboxylic acid) makes it suitable for incorporation into peptide-like chains or as a constrained heterocyclic replacement for amino acid residues in peptidomimetic design.

Fragment-Based Screening with Rare Furan Scaffolds

Sigma-Aldrich's classification of this compound within the AldrichCPR collection of rare and unique chemicals positions it as a non-commodity fragment for screening library construction . Procurement for fragment-based drug discovery (FBDD) programs seeking underrepresented heterocyclic cores with balanced hydrogen bond donor/acceptor profiles (2 donors, 4 acceptors) and moderate lipophilicity (XLogP3 = -2.1) may benefit from this scaffold as a diversity element orthogonal to more common furan or thiophene fragments [2].

Methyl Substitution Effects on Heterocyclic Amino Acid Properties

The computed XLogP3 value of -2.1 for the target compound provides a defined data point for studies examining the effect of methyl substitution on the lipophilicity and solubility of furan-based amino acid analogs [2]. This compound can serve as a model system for investigating how incremental structural changes (methylation at positions 2 and 5) alter physicochemical properties relevant to oral bioavailability and CNS penetration in comparison to the non-methylated 4-(aminomethyl)furan-3-carboxylic acid scaffold.

Application
Selection Property
Validation Focus
GABA-AT substrate design in neurological discovery research
Modified furan scaffold for SAR studies
Enzyme recognition kinetics and metabolic stability review
Peptidomimetic synthesis via direct coupling
Free carboxylic acid for amide bond formation
Hydrolysis-free direct coupling workflow
Fragment-based screening library diversity
Rare heterocyclic core with defined HBD/HBA profile
Scaffold diversity orthogonal to common fragments
Methyl substitution effect on physicochemical properties
Defined XLogP3 for lipophilicity studies
Physicochemical property benchmarking
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